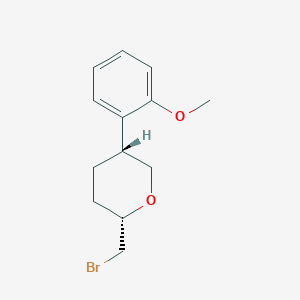
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane is a chiral compound with a unique structure that includes a bromomethyl group and a methoxyphenyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,5R)-2-methyl-5-(2-methoxyphenyl)oxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom and introduce hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include the corresponding hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the methoxyphenyl group can participate in aromatic substitution reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or other biomolecules, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Hydroxymethyl)-5-(2-methoxyphenyl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
(2S,5R)-2-(Methyl)-5-(2-methoxyphenyl)oxane: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C13H17BrO2 |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
(2S,5R)-2-(bromomethyl)-5-(2-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17BrO2/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11H,6-9H2,1H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
HLMVSJHEZSUQHP-QWRGUYRKSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CBr |
Kanonische SMILES |
COC1=CC=CC=C1C2CCC(OC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


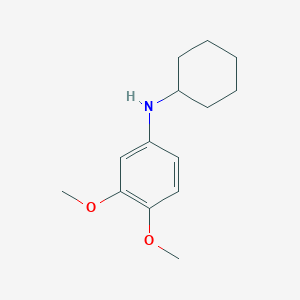

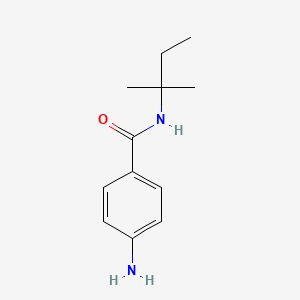
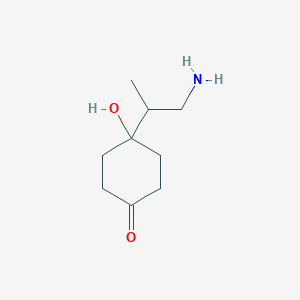
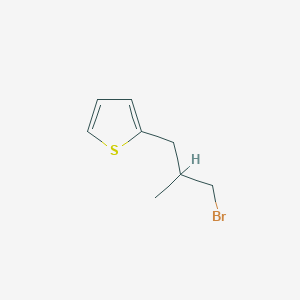
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)



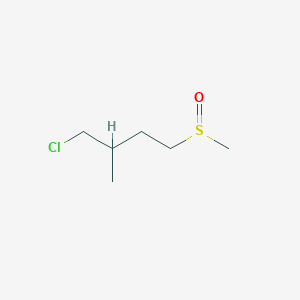
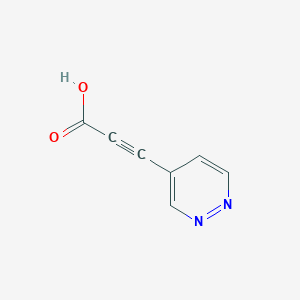
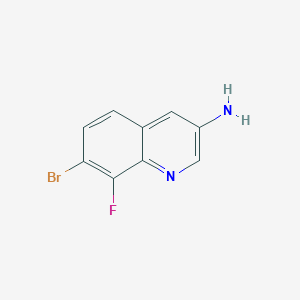
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)

